

# Harnessing the Microbiome to Enhance Immunotherapy: A Technical Overview of BMC128

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## Compound of Interest

Compound Name: Anticancer agent 128

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## Executive Summary

The gut microbiome has emerged as a critical modulator of host immunity and a key determinant in the success of cancer immunotherapy.<sup>[1][2]</sup> BMC128, a rationally designed, live biotherapeutic product, represents a novel approach to potentiate the efficacy of immune checkpoint inhibitors (ICIs) in patients who have previously failed to respond to these therapies. Developed by Biomica Ltd., BMC128 is a consortium of four unique bacterial strains, identified through a proprietary computational platform, that are designed to synergistically enhance anti-tumor immune responses.<sup>[3][4]</sup> Preclinical studies and preliminary Phase 1 clinical data suggest that BMC128, in combination with the anti-PD-1 antibody nivolumab, is well-tolerated and demonstrates promising anti-tumor activity in patients with advanced solid tumors. This document provides a comprehensive technical overview of the data supporting BMC128, its proposed mechanism of action, and the experimental frameworks used in its evaluation.

## Introduction: The Microbiome-Immuno-Oncology Axis

Immune checkpoint inhibitors have revolutionized the treatment landscape for a multitude of solid tumors.<sup>[1]</sup> However, a significant proportion of patients exhibit primary or acquired resistance to these therapies.<sup>[1]</sup> Emerging evidence strongly implicates the composition and

functional capacity of the gut microbiome in modulating patient responses to ICIs.[1][2] A diverse and functionally robust gut microbiome is often associated with favorable clinical outcomes, suggesting that targeted microbiome modulation could be a viable strategy to overcome ICI resistance.[1]

BMC128 was developed to address this unmet need. It is a live bacterial product (LBP) consisting of a consortium of four unique bacterial strains that are natural inhabitants of the human intestinal tract.[3][5] These strains were selected based on their predicted ability to stimulate anti-tumor immune functions when administered in conjunction with ICIs.[6] The selection process was guided by Biomica's proprietary PRISM platform, a high-resolution microbiome analysis tool powered by Evogene's MicroBoost AI engine, which performs detailed functional microbiome analysis.[5][7]

## Composition of BMC128

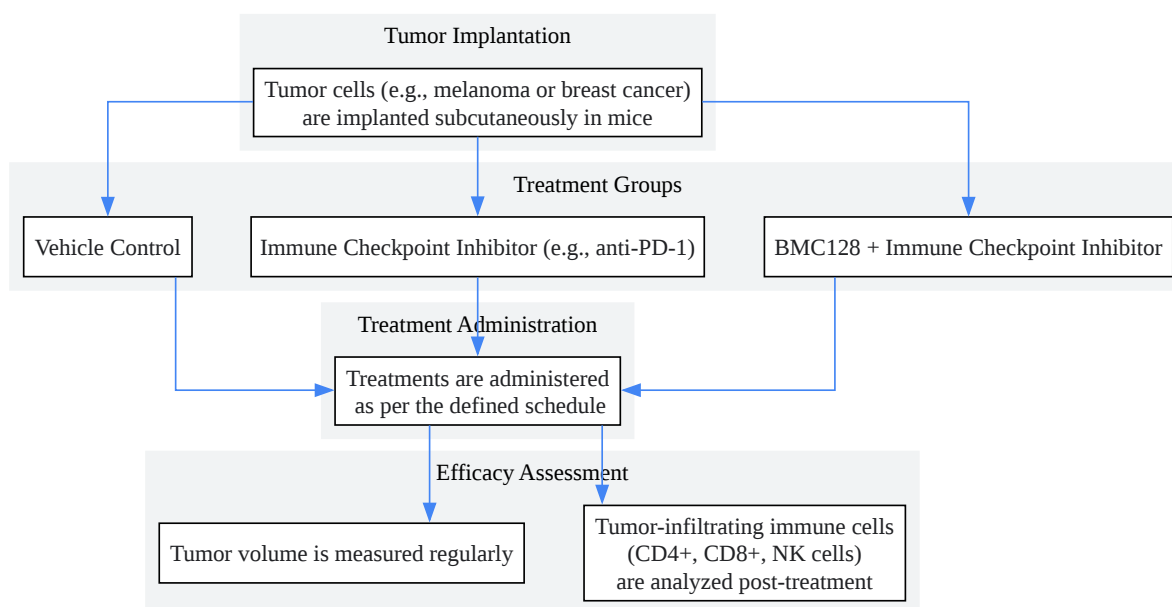
While the specific identities of the four bacterial strains within BMC128 are proprietary, they are described as natural inhabitants of the human intestinal tract.[3][5] The selection of these strains was based on a detailed functional microbiome analysis, suggesting a focus on their metabolic and immunomodulatory capabilities rather than just their taxonomic classification.[5]

## Preclinical Evidence

BMC128 has demonstrated significant anti-tumor activity in combination with ICI immunotherapy in preclinical mouse models of breast cancer and melanoma.[6][8]

## Experimental Protocol: Syngeneic Mouse Models

While detailed, step-by-step protocols have not been publicly released, the preclinical studies likely followed a workflow similar to the one outlined below, which is standard for evaluating the efficacy of microbiome-based immunotherapies in syngeneic mouse models.[9]



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A generalized workflow for preclinical evaluation of BMC128.

## Preclinical Efficacy Data

The combination of BMC128 with an anti-PD-1 inhibitor demonstrated superior anti-tumor efficacy compared to the anti-PD-1 inhibitor alone in both melanoma and breast cancer models.

[6][8]

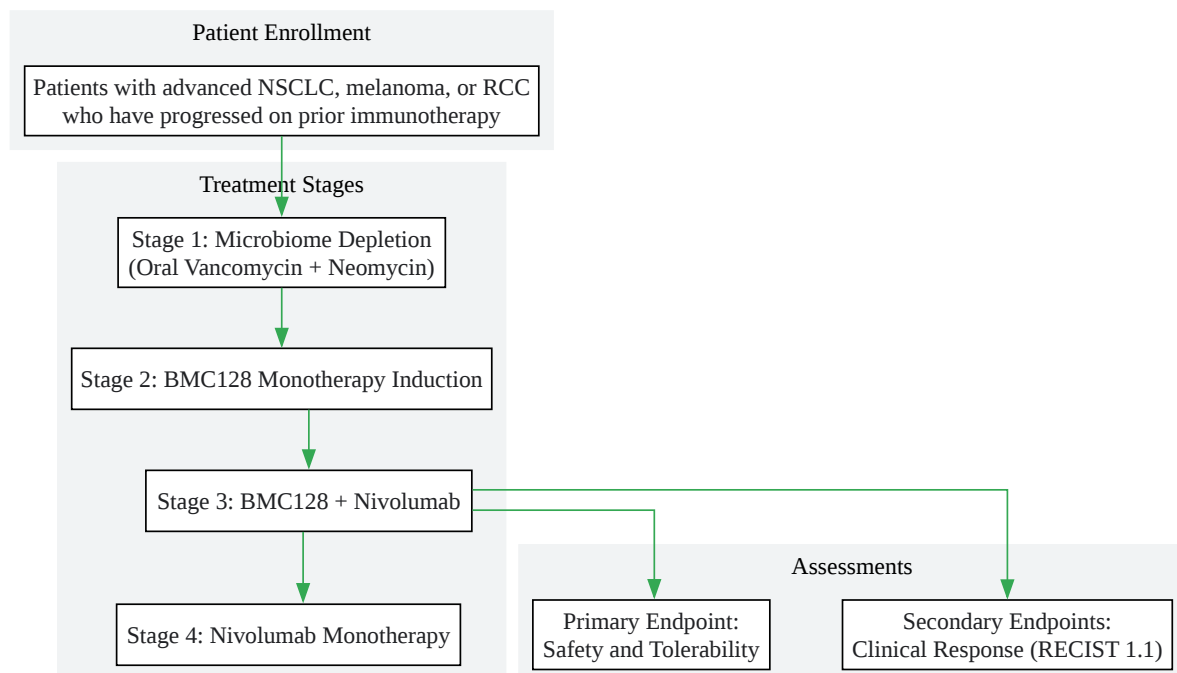
Preclinical Model	Treatment Group	Outcome Measure	Result	Citation
Melanoma	Anti-PD-1 only	Objective Response Rate (ORR)	0%	[6][8]
BMC128 + Anti-PD-1	Objective Response Rate (ORR)	13%	[6][8]	
Anti-PD-1 only	Percent Tumor Growth Inhibition (%TGI)	-	[6][8]	
BMC128 + Anti-PD-1	Percent Tumor Growth Inhibition (%TGI)	100% increase compared to anti-PD-1 alone	[6][8]	
Breast Cancer	BMC128 + ICI	Objective Response Rate (ORR)	Nearly 50% increase in ORR	[6][8]
General	BMC128 + ICI	Immune Cell Infiltration	Increased infiltration of CD4+, CD8+, and NK cells	[6][8]
BMC128 + ICI	Tumor Microenvironment	Shift from "cold" to "hot" tumors	[10]	

## Clinical Development: Phase 1 Trial (NCT05354102)

A first-in-human, open-label Phase 1 trial was initiated to evaluate the safety and tolerability of BMC128 in combination with nivolumab in patients with advanced non-small cell lung cancer (NSCLC), melanoma, or renal cell carcinoma (RCC) who had previously progressed on immunotherapy.[11][12]

## Clinical Trial Protocol

The study employed a multi-stage design to investigate the effects of BMC128 on the gut microbiome and its synergy with nivolumab.<sup>[8][13]</sup>



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Phase 1 clinical trial design for BMC128 in combination with nivolumab.

## Preliminary Clinical Data

Preliminary results from the Phase 1 trial, presented at the ASCO 2024 Annual Meeting, have shown an exceptional safety profile and encouraging signs of clinical efficacy.<sup>[1][14][15]</sup>

**Safety Profile:** As of the data cutoff, no major safety events potentially associated with BMC128 were reported during either monotherapy or the combination treatment, indicating a favorable safety profile.[\[14\]](#)[\[15\]](#)

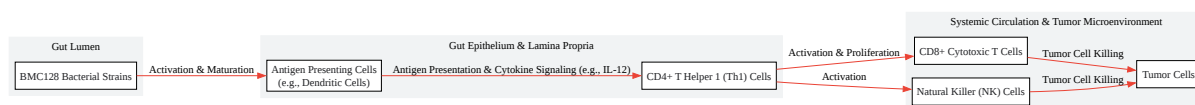
**Clinical Efficacy:** The combination of BMC128 and nivolumab demonstrated promising clinical activity in a heavily pre-treated patient population.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Efficacy Endpoint	Result	Citation
Overall Clinical Signals	72% of refractory cases exhibited positive clinical signals	<a href="#">[14]</a> <a href="#">[15]</a>
Disease Control	64% of patients' disease stopped progressing and they displayed stable disease (SD)	<a href="#">[14]</a>
Sustained Clinical Benefit	55% of patients showed sustained clinical benefit	<a href="#">[17]</a>
Durability of Response	Notable durations of response over 16 weeks, with one patient exceeding 80 weeks	<a href="#">[14]</a>
Cross-Cancer Effectiveness	- 100% of RCC patients demonstrated positive clinical outcomes- 60% of NSCLC patients demonstrated positive clinical outcomes	<a href="#">[14]</a>

## Proposed Mechanism of Action

The preclinical and clinical data suggest that BMC128 potentiates the efficacy of ICIs by modulating the host's anti-tumor immune response.[\[10\]](#)[\[18\]](#) While the precise molecular pathways are still under investigation, a plausible mechanism involves the interaction of the bacterial strains in BMC128 with the host's immune cells, leading to a more robust and effective anti-cancer immune attack.

Based on the observed increase in CD4+, CD8+, and NK cell infiltration, the following signaling pathway is proposed:[6][8]



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A proposed signaling pathway for BMC128-mediated immune modulation.

This proposed pathway suggests that the bacterial strains in BMC128 interact with antigen-presenting cells in the gut-associated lymphoid tissue, leading to their activation and maturation.[19][20] These activated APCs then prime and activate CD4+ T helper 1 (Th1) cells, which orchestrate a broader anti-tumor immune response by promoting the activation and proliferation of cytotoxic CD8+ T cells and NK cells.[21][22][23] These effector immune cells then infiltrate the tumor microenvironment and mediate the killing of cancer cells.[24][25]

## Conclusion and Future Directions

BMC128 is a promising microbiome-based therapeutic with the potential to enhance the efficacy of immune checkpoint inhibitors in patients with advanced solid tumors who have limited treatment options. The rationally designed consortium of four bacterial strains has demonstrated a favorable safety profile and encouraging preliminary efficacy in a Phase 1 clinical trial.[14][15] The observed increase in anti-tumor immune cell infiltration in preclinical models provides a strong rationale for its mechanism of action.[6][8]

Further clinical development, including a planned Phase 2 study, will be crucial to confirm the efficacy of BMC128 and to further elucidate its immunomodulatory mechanisms.[8] Future research should also focus on identifying predictive biomarkers to select patients who are most likely to benefit from this novel therapeutic approach. The continued investigation of BMC128

holds the potential to usher in a new era of personalized, microbiome-driven cancer immunotherapy.

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